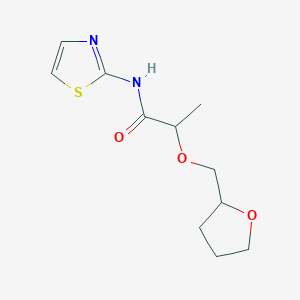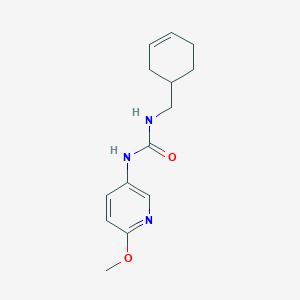![molecular formula C12H14N4O2S B7531388 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is known to target a specific protein kinase, making it a valuable tool in the study of various cellular processes.
Mechanism of Action
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea works by targeting a specific protein kinase, known as PDK1. This kinase plays a crucial role in various cellular processes, including cell growth and survival. By inhibiting PDK1, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea can disrupt these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea has also been shown to affect various signaling pathways in cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea is its specificity for PDK1. This makes it a valuable tool in the study of various cellular processes that are regulated by this kinase. However, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea also has some limitations. For example, it has been shown to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are many potential future directions for the study of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea. One area of interest is the development of new cancer therapies that target PDK1. Additionally, researchers may continue to study the effects of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea on various signaling pathways in cells to gain a better understanding of its mechanism of action. Finally, there may be opportunities to modify 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea to improve its effectiveness as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea involves multiple steps, including the reaction of 4-cyclopropylthiazole-2-carboxylic acid with thionyl chloride to form 4-cyclopropylthiazole-2-carbonyl chloride. This intermediate is then reacted with 3-methyl-5-aminomethyl-1,2-oxazole to form the final product, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea.
Scientific Research Applications
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea has been extensively studied for its potential in various scientific research applications. One of the most significant areas of study has been its use in cancer research. 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-7-4-9(18-16-7)5-13-11(17)15-12-14-10(6-19-12)8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFYIMCOYZCYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)NC2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)

![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)
![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)
![N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7531375.png)




![Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
